4-Bromo-3-(1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by bromination and subsequent coupling with a pyridine derivative. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form pyrazoles, which are then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
4-Bromo-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-3-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)pyridine
- 4-(1H-Pyrazol-4-yl)pyridine
- 4-Bromo-1H-pyrazole
Uniqueness
4-Bromo-3-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H6BrN3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
4-bromo-3-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-1-2-10-5-7(8)6-3-11-12-4-6/h1-5H,(H,11,12) |
InChI Key |
BKWHSWXJRICRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.